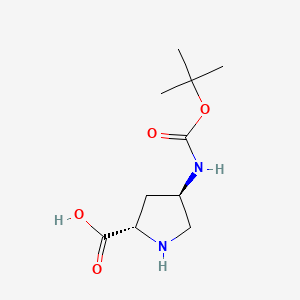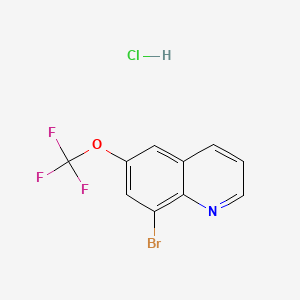
8-Bromo-6-trifluoromethoxyquinoline, HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-6-trifluoromethoxyquinoline hydrochloride, with the CAS Number 1261956-53-9, has a molecular weight of 328.52 . Its IUPAC name is 8-bromo-6-(trifluoromethoxy)quinoline hydrochloride .
Molecular Structure Analysis
The InChI code for 8-Bromo-6-trifluoromethoxyquinoline hydrochloride is1S/C10H5BrF3NO.ClH/c11-8-5-7 (16-10 (12,13)14)4-6-2-1-3-15-9 (6)8;/h1-5H;1H . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
The predicted boiling point of 8-Bromo-6-trifluoromethoxyquinoline is 286.9±35.0 °C . Its predicted density is 1.684±0.06 g/cm3 . The compound should be stored at 2-8°C .Aplicaciones Científicas De Investigación
Photolabile Protecting Group for Carboxylic Acids : 8-Bromo-7-hydroxyquinoline (BHQ) is used as a new photolabile protecting group for carboxylic acids. It shows greater single photon quantum efficiency and sensitivity to multiphoton-induced photolysis than some other esters, making it suitable for in vivo use. Its solubility and low fluorescence make it valuable as a caging group for biological messengers (Fedoryak & Dore, 2002).
Synthesis of Quinoline Derivatives : The compound is used in the efficient synthesis of quinoline derivatives. For instance, the bromination reaction of tetrahydroquinoline yields synthetically valuable quinoline derivatives. This method is noted for its efficiency and yield, contributing to the synthesis of novel trisubstituted quinoline derivatives (Şahin et al., 2008).
Acid Corrosion Inhibition : Novel 8-hydroxyquinoline derivatives, which include bromoquinoline compounds, have been synthesized and evaluated as inhibitors of acid corrosion, particularly in environments like hydrochloric acid. These compounds have shown promising results in protecting metals from corrosion, indicating their potential utility in industrial applications (Rbaa et al., 2020).
Coordination Chemistry : 8-Bromoquinoline reacts with various compounds to form metal complexes. The properties of these complexes, like solvatochromism, have been studied, indicating potential applications in materials science and synthetic chemistry (Enders, Kohl, & Pritzkow, 2001).
Fungitoxicity : Certain bromoquinoline compounds have been tested for antifungal activity against various fungi. The positioning of bromine and chlorine in these compounds affects their fungitoxicity, making them potential candidates for use in fungicides (Gershon, Clarke, & Gershon, 1996).
Photoremovable Protecting Group for Biomolecules : 8-Bromo-7-hydroxyquinoline (BHQ) has been used as a photoremovable protecting group, particularly for "caged" biomolecules. This allows the study of cell physiology in real-time and living tissue, using two-photon excitation (2PE) technology. BHQ is notable for its stability, solubility, and low fluorescence levels (Zhu et al., 2006).
Corrosion Inhibition : 8-Hydroxyquinoline and its derivatives, including bromoquinoline compounds, have been studied as corrosion inhibitors for materials like steel in acidic environments. This has applications in industrial maintenance and protection (Obot et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
8-bromo-6-(trifluoromethoxy)quinoline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO.ClH/c11-8-5-7(16-10(12,13)14)4-6-2-1-3-15-9(6)8;/h1-5H;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOUYJAQPGUZED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Br)OC(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682468 |
Source


|
| Record name | 8-Bromo-6-(trifluoromethoxy)quinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-trifluoromethoxyquinoline, HCl | |
CAS RN |
1261956-53-9 |
Source


|
| Record name | 8-Bromo-6-(trifluoromethoxy)quinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

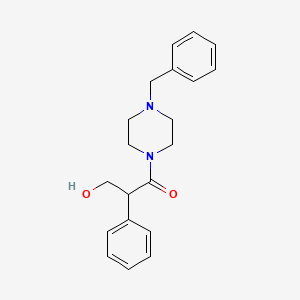
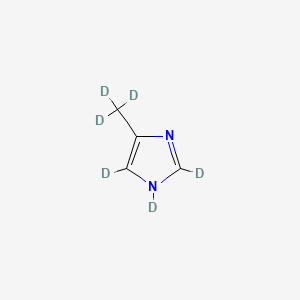
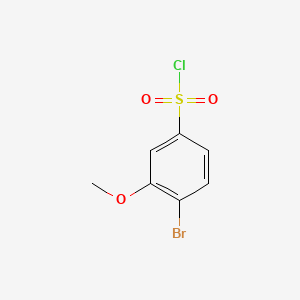
![Benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B572170.png)
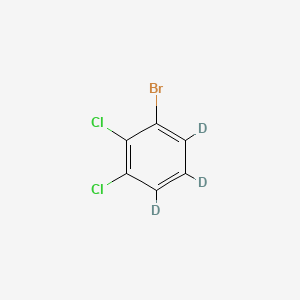
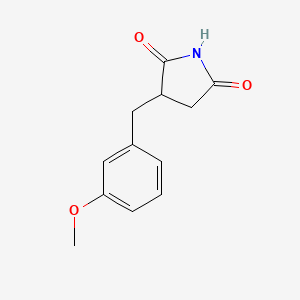
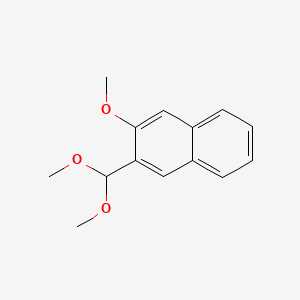
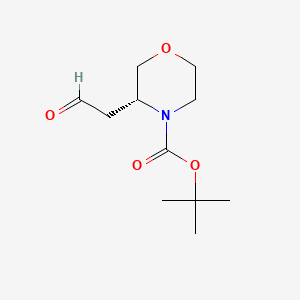

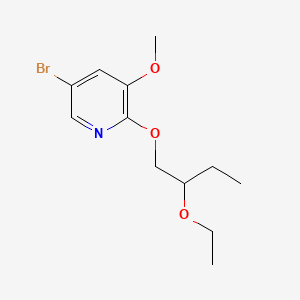
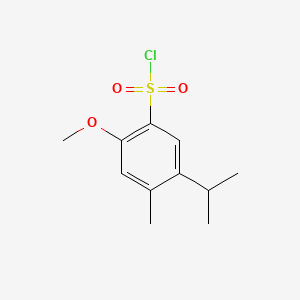
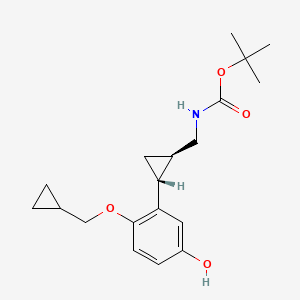
![6'-Chloro-[3,3'-bipyridin]-4-amine](/img/structure/B572183.png)
